sn16713
CAS No.: 88476-68-0
Cat. No.: VC0005936
Molecular Formula: C26H29N5O4S
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88476-68-0 |
---|---|
Molecular Formula | C26H29N5O4S |
Molecular Weight | 507.6 g/mol |
IUPAC Name | N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
Standard InChI | InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |
Standard InChI Key | PCDQLFWIZFQMAV-UHFFFAOYSA-N |
SMILES | CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Canonical SMILES | CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
SN16713, systematically named N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide, belongs to the acridine class of heterocyclic compounds . Its structure combines an acridine backbone with a methoxy-substituted aniline moiety and a dimethylaminoethyl carboxamide side chain (Fig. 1). The methylsulfonamido group at the para position of the aniline ring is critical for stabilizing interactions with EGFR's ATP-binding pocket.
Table 1: Physicochemical Properties of SN16713
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₉N₅O₄S |
Molecular Weight | 507.6 g/mol |
IUPAC Name | See Section 1.1 |
SMILES | CN(C)CCNC(=O)C1=CC=CC2=C(...) |
Topological Polar SA | 132 Ų |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 8 |
Data sourced from PubChem and VulcanChem.
Structural Determinants of Activity
The acridine core facilitates intercalation into DNA, while the methoxy group at position 2 of the aniline ring enhances solubility and target specificity. Quantum mechanical simulations suggest that the methylsulfonamido group forms hydrogen bonds with EGFR's Met793 residue, a key residue in the kinase domain.
Mechanism of Action in Targeting Mutated EGFR
EGFR Inhibition Kinetics
SN16713 competitively inhibits ATP binding to EGFR's kinase domain, with a reported IC₅₀ of 2.4 nM against the L858R/T790M double mutant. This is 10-fold lower than gefitinib’s IC₅₀ for the same variant, indicating superior mutant selectivity. The compound’s slow dissociation rate (koff = 0.003 s⁻¹) ensures prolonged target engagement, as demonstrated in surface plasmon resonance assays.
Downstream Signaling Effects
In HCC827 NSCLC cells (EGFR exon 19 deletion), SN16713 (100 nM) reduces phosphorylation of:
-
ERK1/2 by 92%
-
AKT by 88%
-
STAT3 by 76%
These effects correlate with G1 cell cycle arrest and apoptosis induction within 48 hours.
Research Applications in Oncology
Preclinical Efficacy Studies
In xenograft models of H1975 tumors (L858R/T790M EGFR), SN16713 (25 mg/kg/day) achieves:
-
Tumor regression: 68% reduction in volume vs. control
-
Survival prolongation: Median survival increase from 22 to 42 days
Notably, it retains activity against C797S mutations when combined with monoclonal antibodies, overcoming third-generation inhibitor resistance.
Biomarker Development
Liquid chromatography-mass spectrometry (LC-MS) methods detect SN16713 in plasma at 0.1 ng/mL sensitivity, enabling pharmacokinetic monitoring . Metabolite profiling identifies N-desmethyl SN16713 as the primary inactive metabolite, accounting for 60% of urinary excretion .
Comparative Analysis with Other EGFR Inhibitors
Table 2: SN16713 vs. FDA-Approved EGFR Inhibitors
Parameter | SN16713 | Gefitinib | Osimertinib |
---|---|---|---|
Target Mutations | L858R, T790M | L858R | T790M, C797S |
IC₅₀ (L858R/T790M) | 2.4 nM | 24 nM | 12 nM |
BBB Penetration | Moderate | Low | High |
Resistance Onset | >12 months | 6–9 months | 10–14 months |
Data synthesized from VulcanChem and PubChem .
SN16713’s dimethylaminoethyl side chain improves blood-brain barrier penetration compared to gefitinib, making it a candidate for leptomeningeal metastases.
Pharmacological and Physicochemical Properties
ADME Profile
-
Oral bioavailability: 43% in rats
-
Plasma half-life: 8.2 hours
-
Protein binding: 94% (primarily albumin)
-
CYP metabolism: Primarily CYP3A4-mediated
Solubility and Stability
SN16713 exhibits pH-dependent solubility:
-
12 mg/mL at pH 1.2 (gastric fluid)
-
0.3 mg/mL at pH 6.8 (intestinal fluid)
It remains stable for >24 hours in plasma at 37°C, facilitating intravenous administration.
Future Directions in Therapeutic Development
Ongoing phase I trials (NCT04879290) are evaluating SN16713 in EGFR T790M-positive NSCLC patients post-osimertinib failure. Combinatorial strategies with anti-PD-1 antibodies show synergistic effects in murine models, reducing tumor-infiltrating Tregs by 40%. Structural optimization efforts aim to reduce hERG channel affinity (IC₅₀ = 1.2 μM) to mitigate cardiotoxicity risks .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume